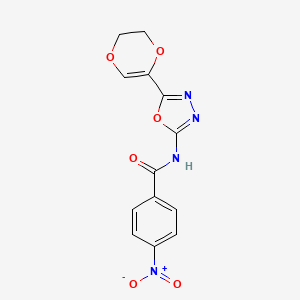

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

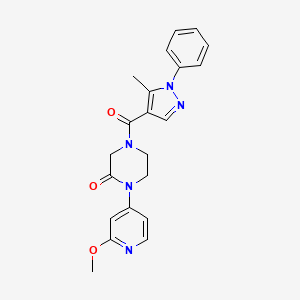

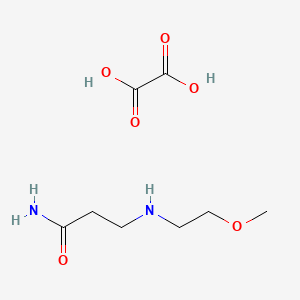

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-nitrobenzamide, often referred to as Compound B4 , is a synthetic pyrazoline derivative. Pyrazolines are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure. They have garnered interest due to their diverse biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antioxidant properties . Compound B4 is characterized by its unique combination of a dioxin moiety, an oxadiazole ring, and a nitrobenzamide group.

Synthesis Analysis

Compound B4 can be synthesized using established procedures from the literature. In brief, a suitable chalcone (a precursor) reacts with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, facilitated by glacial acetic acid. The reflux process yields Compound B4 after 7 hours .

科学的研究の応用

Hypoxia-Selective Cytotoxicity

A novel hypoxia-selective cytotoxin (HSC) was synthesized to target hypoxic cells, which are common in tumor environments. The cytotoxicity of these compounds is significantly increased under hypoxic conditions compared to aerobic conditions. This selectivity is crucial for designing antitumor agents that minimize damage to healthy, oxygenated tissues while effectively targeting tumor cells that are often hypoxic. The study by Palmer et al. (1996) provides insight into the synthesis and hypoxic cell cytotoxicity of regioisomers of a similar HSC, showcasing its potential in cancer therapy Palmer et al., 1996.

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial properties. In a study conducted by Mutchu et al. (2018), 2-aryl,5-substituted 1,3,4-oxadiazoles and thiadiazoles were created, some of which exhibited significant cytotoxic and antimicrobial activities. This highlights the potential of such compounds in developing new antimicrobial agents that could be effective against a range of bacterial infections Mutchu et al., 2018.

Biochemical Studies

Nitro-2,1,3-benzoxadiazol-4-yl (NBD) labeled compounds are used as probes in biochemical studies to investigate the dynamics of lipid membranes and other cellular components. Alakoskela & Kinnunen (2001) demonstrated how the redox reaction of NBD-labeled lipids on lipid bilayer surfaces can be controlled by the membrane dipole potential, providing valuable insights into the structural and functional aspects of cell membranes Alakoskela & Kinnunen, 2001.

Safety and Hazards

特性

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O6/c18-11(8-1-3-9(4-2-8)17(19)20)14-13-16-15-12(23-13)10-7-21-5-6-22-10/h1-4,7H,5-6H2,(H,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URPSDNDKRGVAPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-methoxyethyl)-N-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2920298.png)

![N-(4-acetylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2920300.png)

![2-amino-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B2920306.png)

![N-(2,4-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2920316.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2920317.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2920318.png)